molecular formula C7H5NO3 B14714429 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde CAS No. 18325-56-9

1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde

Cat. No.: B14714429
CAS No.: 18325-56-9
M. Wt: 151.12 g/mol
InChI Key: PKILPHAKNOPPKR-UHFFFAOYSA-N
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Description

1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde, also known as 2,6-pyridinedicarboxaldehyde, is a chemical compound with the molecular formula C7H5NO2. It is a derivative of pyridine, characterized by the presence of two formyl groups attached to the 2nd and 6th positions of the pyridine ring. This compound is widely used as a building block in organic synthesis due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde can be synthesized from 2,6-pyridinedicarboxylic acid through a series of reactions including acylation, esterification, reduction, and oxidation. The overall yield of this synthesis is approximately 30% .

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids.

    Reduction: The formyl groups can be reduced to alcohols.

    Substitution: The formyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

Scientific Research Applications

1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

    Medicine: The compound and its derivatives are investigated for their therapeutic potential.

    Industry: It is used in the production of functionalized resins and fluorescent probes.

Mechanism of Action

The mechanism of action of 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The formyl groups are highly reactive, allowing the compound to form Schiff bases and other derivatives. These reactions are crucial for its role in organic synthesis and the development of biologically active compounds .

Comparison with Similar Compounds

    2,6-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.

    2,6-Pyridinedimethanol: Similar structure but with hydroxyl groups instead of formyl groups.

    2,6-Pyridinedicarboxamide: Similar structure but with amide groups instead of formyl groups.

Uniqueness: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde is unique due to its dual formyl groups, which provide versatile reactivity for various synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and coordination compounds .

Properties

CAS No.

18325-56-9

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

1-oxidopyridin-1-ium-2,6-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5H

InChI Key

PKILPHAKNOPPKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+](C(=C1)C=O)[O-])C=O

Origin of Product

United States

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